molecular formula C15H16N6O3S2 B13376141 Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B13376141
M. Wt: 392.5 g/mol
InChI Key: VCWGISKJJKAIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of triazole, pyrimidine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds:

Biological Activity

Ethyl 4-methyl-2-({[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their biological activities.
  • Sulfanyl Group : This functional group may enhance the compound's interaction with biological targets.
  • Carboxylate Moiety : This part of the molecule is often involved in binding interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The triazole moiety has been associated with the inhibition of specific kinases involved in cancer cell proliferation.
  • Cell Cycle Disruption : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting the normal cell cycle.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values ranged from nanomolar to low micromolar concentrations, indicating potent activity (Table 1).
CompoundCell LineIC50 (µM)
Ethyl 4-methyl...MCF-70.056
Ethyl 4-methyl...MDA-MB-2310.18
  • Mechanistic Studies : Research indicates that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:

  • Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on MCF-7 Cells : A study assessed the antiproliferative effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy.
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Properties

Molecular Formula

C15H16N6O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16N6O3S2/c1-4-24-13(23)12-9(3)18-15(26-12)19-10(22)6-25-11-5-8(2)17-14-20-16-7-21(11)14/h5,7H,4,6H2,1-3H3,(H,18,19,22)

InChI Key

VCWGISKJJKAIRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC(=NC3=NN=CN23)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.